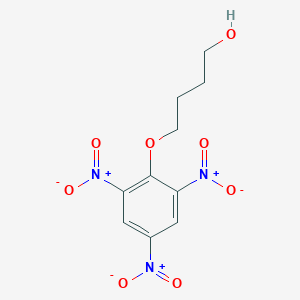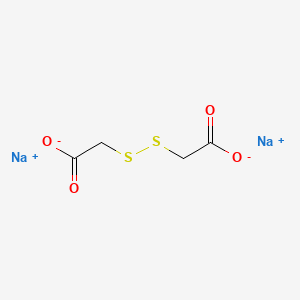
Disodium dithiodiacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium dithiodiacetate is an organic compound with the molecular formula C4H4Na2O4S2. It is a disodium salt of dithiodiacetic acid and is characterized by the presence of two sulfur atoms in its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium dithiodiacetate can be synthesized through the reaction of dithiodiacetic acid with sodium hydroxide. The reaction typically involves dissolving dithiodiacetic acid in water and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure the efficient production of the compound. The final product is then purified and dried for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Disodium dithiodiacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The sodium ions in the compound can be substituted with other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various metal salts can be used to substitute the sodium ions.
Major Products Formed
Oxidation: Disulfides are the major products formed.
Reduction: Thiols are produced.
Substitution: The products depend on the substituting cation.
Aplicaciones Científicas De Investigación
Disodium dithiodiacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is used in studies involving redox reactions and as a model compound for studying disulfide bonds.
Industry: this compound is used in the production of various chemicals and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of disodium dithiodiacetate involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the conditions. It can form disulfide bonds with thiol-containing molecules, which is a key feature in its biological and chemical applications. The molecular targets and pathways involved include thiol-disulfide exchange reactions and the modulation of redox states in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Disodium ethylenediaminetetraacetate (EDTA): A chelating agent used in various applications, including medicine and industry.
Disodium oxalate: Used as a standard in titrations and as a reducing agent.
Disodium succinate: Used as a flavor enhancer in the food industry.
Uniqueness
Disodium dithiodiacetate is unique due to its sulfur-containing structure, which allows it to participate in redox reactions involving thiol-disulfide exchange. This property makes it particularly useful in studies related to redox biology and in the synthesis of sulfur-containing compounds.
Propiedades
Número CAS |
64704-24-1 |
|---|---|
Fórmula molecular |
C4H4Na2O4S2 |
Peso molecular |
226.2 g/mol |
Nombre IUPAC |
disodium;2-(carboxylatomethyldisulfanyl)acetate |
InChI |
InChI=1S/C4H6O4S2.2Na/c5-3(6)1-9-10-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
Clave InChI |
IJPIWCAJYRZIMH-UHFFFAOYSA-L |
SMILES canónico |
C(C(=O)[O-])SSCC(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



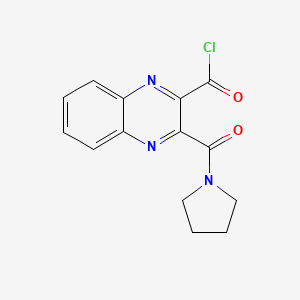
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)

![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
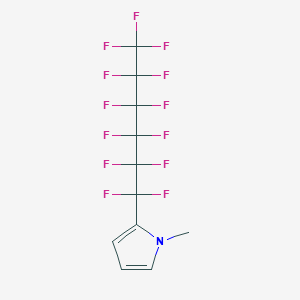
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
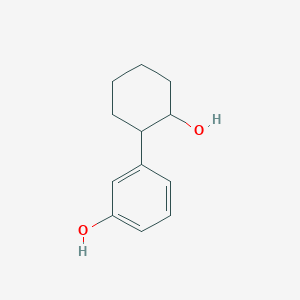
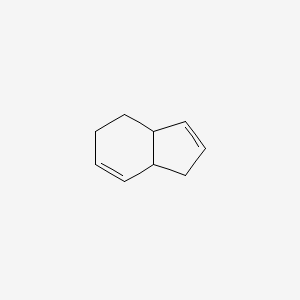
![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)
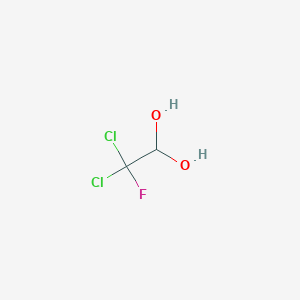
![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
